molecular formula C11H9Cl2NO B3037802 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone CAS No. 620603-92-1

2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B3037802
CAS No.: 620603-92-1
M. Wt: 242.1 g/mol
InChI Key: BQSUCHSXFWODJO-UHFFFAOYSA-N
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Description

2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C11H9Cl2NO. It is an indole derivative, which is a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone typically involves the chlorination of 5-chloro-2-methyl-1H-indole followed by the introduction of a chloroacetyl group. One common method involves the reaction of 5-chloro-2-methyl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the indole derivative .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone
  • 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone
  • 4-(2-phenyl-1H-indol-1-yl)-1H-imidazol-2(5H)-one

Uniqueness

2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-6-11(10(15)5-12)8-4-7(13)2-3-9(8)14-6/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSUCHSXFWODJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205634
Record name Ethanone, 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620603-92-1
Record name Ethanone, 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620603-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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